molecular formula C16H19BrN4O4 B2360315 1-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 2379977-60-1

1-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione

Cat. No.: B2360315
CAS No.: 2379977-60-1
M. Wt: 411.256
InChI Key: CFVYESODUROFQN-UHFFFAOYSA-N
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Description

1-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a piperidine ring, and a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Bromopyrimidine Moiety: This can be achieved by reacting 5-bromo-2-chloropyrimidine with pyrrolidin-2-one in the presence of a base like potassium carbonate (K2CO3) and a solvent such as 1-methylpyrrolidin-2-one.

    Coupling with Piperidine: The bromopyrimidine intermediate is then coupled with a piperidine derivative, often using a suitable coupling agent and reaction conditions optimized for the specific substituents involved.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

1-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyrimidine moiety can play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine: A simpler compound with a bromine atom on a pyridine ring.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: A related compound with a piperidine ring and a bromopyridine moiety.

    tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate: Another compound featuring a bromopyrimidine moiety and a piperidine ring.

Uniqueness

1-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core, a piperidine ring, and a bromopyrimidine moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

1-[2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O4/c17-12-6-18-16(19-7-12)25-10-11-2-1-5-20(8-11)15(24)9-21-13(22)3-4-14(21)23/h6-7,11H,1-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVYESODUROFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)COC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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